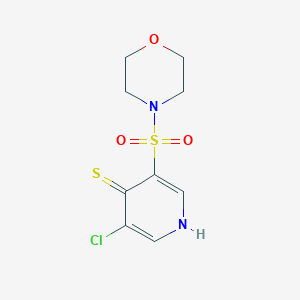
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11ClN2O3S2 and a molecular weight of 294.8 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a morpholinosulfonyl group, and a thiol group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloro, morpholinosulfonyl, and thiol groups. One common synthetic route involves the reaction of 3-chloropyridine with morpholine and sulfonyl chloride under controlled conditions to form the morpholinosulfonyl derivative . The thiol group is then introduced through a nucleophilic substitution reaction using thiol reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their activity and function. The morpholinosulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Chloro-5-(morpholinosulfonyl)pyridin-4-amine: This compound has an amine group instead of a thiol group, which affects its reactivity and applications.
Isothiazolo[4,5-b]pyridines: These compounds have a different heterocyclic structure but share some similar chemical properties and applications. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C9H11ClN2O3S2 |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-chloro-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11ClN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16) |
InChI Key |
AZXGEUNNEWIJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


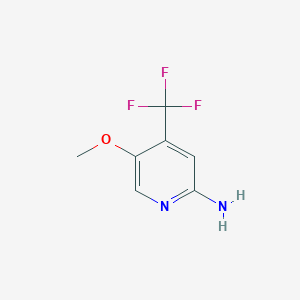
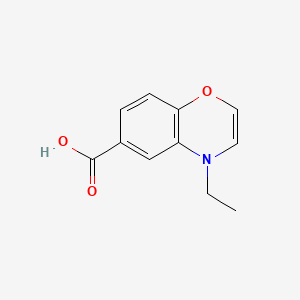
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)




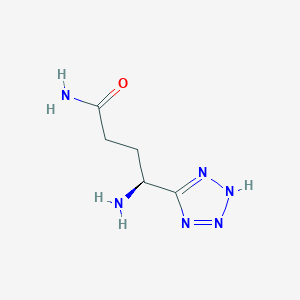

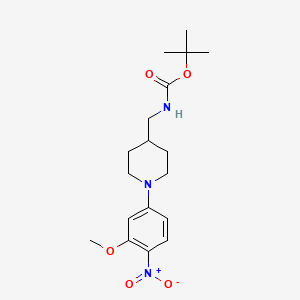
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)


![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
